molecular formula C9H5FN2 B1404171 4-fluoro-1H-indole-5-carbonitrile CAS No. 1240113-42-1

4-fluoro-1H-indole-5-carbonitrile

Cat. No. B1404171
CAS RN: 1240113-42-1
M. Wt: 160.15 g/mol
InChI Key: MNWGXZUQFYDSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-1H-indole-5-carbonitrile” is a chemical compound with the CAS Number: 1240113-42-1 . It has a molecular weight of 160.15 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Dopamine Receptor Ligands : A study by Tietze et al. (2006) involved the synthesis and radiofluorination of fluoroethoxy-substituted derivatives of 5-cyano-indole, analogous to 4-fluoro-1H-indole-5-carbonitrile, for use as selective ligands for the dopamine D4 receptor. These compounds displayed significant selectivity and affinity for the dopamine D4 receptor, suggesting their potential in PET imaging probes for studying dopamine-related functions and disorders (Tietze et al., 2006).

  • NAMPT Inhibitors : Venkateshan et al. (2019) discussed the synthesis of pyridine derivatives, including a compound structurally related to this compound, for potential use as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is associated with increased sensitivity to apoptosis, indicating potential applications in cancer therapy (Venkateshan et al., 2019).

  • Antimicrobial Agents : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to this compound, and evaluated their antimicrobial activity. Some derivatives exhibited excellent antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Puthran et al., 2019).

  • Progesterone Receptor Modulators : Fensome et al. (2008) explored pyrrole-oxindole derivatives, including 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, as progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).

  • SERT Imaging : Funke et al. (2008) synthesized aminocyclohexyl indoles, structurally related to this compound, for potential application as tracers for SERT imaging by PET. These compounds bind with high specificity to the serotonin transporter, indicating their usefulness in studying serotonin-related brain functions (Funke et al., 2008).

  • Anticancer Activity : Radwan et al. (2020) reported the synthesis of tetrazolopyrimidine-6-carbonitrile compounds, including derivatives of 1H-indol-3-yl, showing potent anticancer activities against various human cancer cell lines. This highlights the potential of these compounds in cancer treatment (Radwan et al., 2020).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis of “4-fluoro-1H-indole-5-carbonitrile” and other indole derivatives have attracted the attention of the chemical community .

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The interactions between this compound and these biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with target proteins and enzymes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects for this compound, where the compound’s biological activity changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, indole derivatives, including this compound, have been shown to affect the metabolism of amino acids, lipids, and carbohydrates, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, indole derivatives, including this compound, can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives, including this compound, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules.

properties

IUPAC Name

4-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGXZUQFYDSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-indole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-indole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-fluoro-1H-indole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-fluoro-1H-indole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-fluoro-1H-indole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-fluoro-1H-indole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.